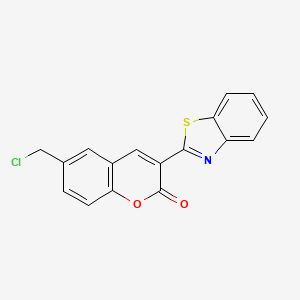
3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one typically involves the reaction of 1,3-benzothiazole derivatives with benzopyran compounds under specific conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the benzopyran ring. This process often requires the presence of a catalyst and specific reaction conditions, such as controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chloromethylation techniques. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while nucleophilic substitution can produce a variety of substituted benzopyran compounds .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-7-((3-chlorobenzyl)oxy)-2H-chromen-2-one
- 5′-(1,3-Benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans]
- S- and S-S-organosilicon derivatives of 1,3-benzothiazole-2-thiol
Uniqueness
Compared to similar compounds, 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
467237-89-4 |
|---|---|
Molecular Formula |
C17H10ClNO2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-(chloromethyl)chromen-2-one |
InChI |
InChI=1S/C17H10ClNO2S/c18-9-10-5-6-14-11(7-10)8-12(17(20)21-14)16-19-13-3-1-2-4-15(13)22-16/h1-8H,9H2 |
InChI Key |
ZPTBJZRZEBTBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)CCl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
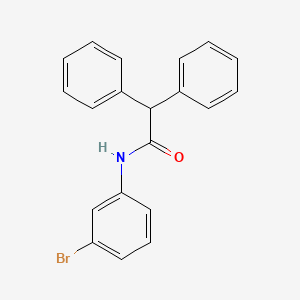
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
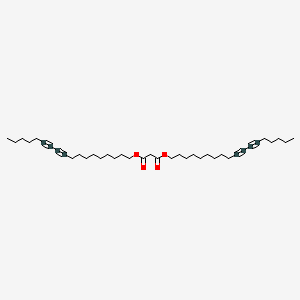
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
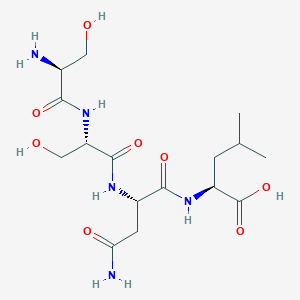
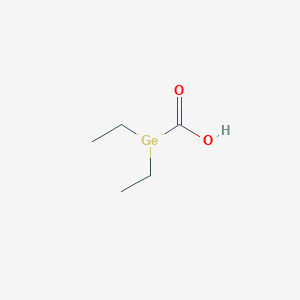
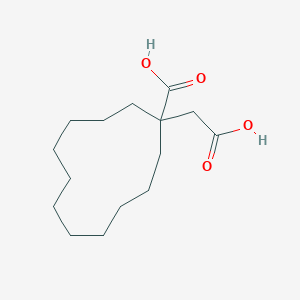
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
